methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate
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Overview
Description
Methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a sulfur-containing five-membered ring, and a pyrrolo[3,4-d][1,2]oxazole ring system
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that many bioactive compounds work by interacting with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been found to have diverse biological activities , suggesting that this compound may also have a wide range of effects at the molecular and cellular levels.
Preparation Methods
The synthesis of methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiophene ring, followed by the construction of the pyrrolo[3,4-d][1,2]oxazole ring system. Key reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interactions of heterocyclic compounds with biological systems, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar compounds to methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate include other heterocyclic compounds with thiophene or pyrrolo[3,4-d][1,2]oxazole ring systems. These compounds may share similar chemical properties and reactivity but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O7S/c1-13-14(2)36-24(18(13)25(31)34-3)26-22(29)19-20(15-9-11-17(12-10-15)28(32)33)27(35-21(19)23(26)30)16-7-5-4-6-8-16/h4-12,19-21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBDRKSUSLFYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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